molecular formula C9H18N2O2 B2585281 Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate CAS No. 1212311-78-8

Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate

Cat. No.: B2585281
CAS No.: 1212311-78-8
M. Wt: 186.25 g/mol
InChI Key: CYNGHIIXUHRJOA-NKWVEPMBSA-N
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Description

Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate is a chemical compound that features a tert-butyl carbamate protecting group attached to a cyclopropyl ring with an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate typically involves the protection of an amine group using a tert-butyl carbamate group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropyl ring.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can protect the amine functionality during chemical reactions, allowing for selective modifications. The cyclopropyl ring provides rigidity to the molecule, influencing its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(1S,2R)-rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate
  • Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate

Uniqueness

Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate is unique due to its specific structural features, such as the aminomethyl group attached to the cyclopropyl ring

Properties

CAS No.

1212311-78-8

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-(aminomethyl)cyclopropyl]carbamate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m0/s1

InChI Key

CYNGHIIXUHRJOA-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CN

SMILES

CC(C)(C)OC(=O)NC1CC1CN

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CN

solubility

not available

Origin of Product

United States

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